molecular formula C19H30N2Si B12875736 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine CAS No. 62619-94-7

2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine

Cat. No.: B12875736
CAS No.: 62619-94-7
M. Wt: 314.5 g/mol
InChI Key: HNECFPFIFSAYEH-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 2-position and a triethylsilylpropyl group at the N-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: N-substituted quinoline derivatives

Scientific Research Applications

2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is not fully elucidated, but it is likely to involve interactions with cellular proteins and enzymes. Quinoline derivatives are known to target various molecular pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound may exert its effects by binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilylpropyl group, which may impart distinct physicochemical properties and biological activities compared to other quinoline derivatives.

Properties

CAS No.

62619-94-7

Molecular Formula

C19H30N2Si

Molecular Weight

314.5 g/mol

IUPAC Name

2-methyl-N-(3-triethylsilylpropyl)quinolin-4-amine

InChI

InChI=1S/C19H30N2Si/c1-5-22(6-2,7-3)14-10-13-20-19-15-16(4)21-18-12-9-8-11-17(18)19/h8-9,11-12,15H,5-7,10,13-14H2,1-4H3,(H,20,21)

InChI Key

HNECFPFIFSAYEH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNC1=CC(=NC2=CC=CC=C21)C

Origin of Product

United States

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